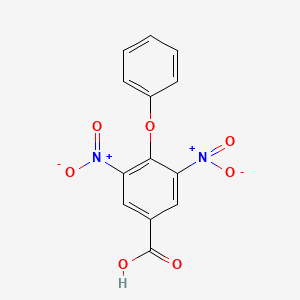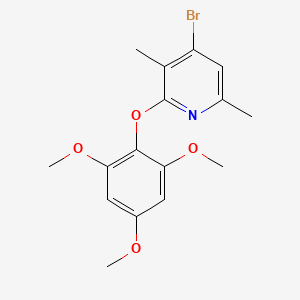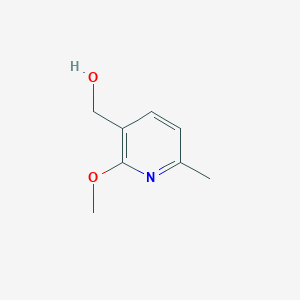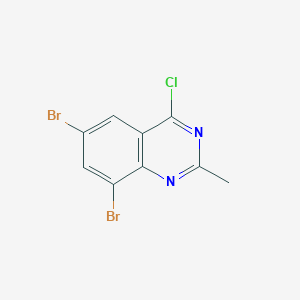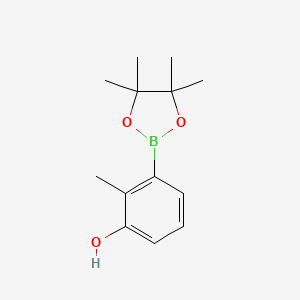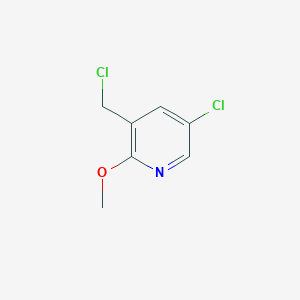
5-Chloro-3-(chloromethyl)-2-methoxypyridine
Vue d'ensemble
Description
5-Chloro-3-(chloromethyl)-2-methoxypyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyridine derivatives and has a molecular weight of 191.56 g/mol.
Applications De Recherche Scientifique
5-Chloro-3-(chloromethyl)-2-methoxypyridine has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has shown promising results as a precursor for the synthesis of biologically active molecules, such as anti-cancer agents and anti-inflammatory drugs. It has also been used as a building block for the synthesis of pyridine-based ligands for metal-catalyzed reactions. Additionally, this compound has been studied for its potential applications in the field of materials science, such as the synthesis of fluorescent dyes and polymers.
Mécanisme D'action
The mechanism of action of 5-Chloro-3-(chloromethyl)-2-methoxypyridine is not well understood. However, studies have shown that this compound can undergo nucleophilic substitution reactions, which make it a useful precursor for the synthesis of biologically active molecules. It has also been shown to exhibit fluorescence properties, which make it a useful tool for imaging and sensing applications.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 5-Chloro-3-(chloromethyl)-2-methoxypyridine. However, studies have shown that this compound is relatively stable and does not exhibit significant toxicity at low concentrations. It has also been shown to have low solubility in water, which may limit its applications in certain biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-Chloro-3-(chloromethyl)-2-methoxypyridine in lab experiments is its high purity and stability. This makes it a useful precursor for the synthesis of biologically active molecules and materials. However, its low solubility in water may limit its applications in certain biological systems. Additionally, the synthesis method for this compound can be complex and may require specialized equipment and expertise.
Orientations Futures
There are several future directions for the study of 5-Chloro-3-(chloromethyl)-2-methoxypyridine. One potential direction is the development of new synthesis methods that are more efficient and scalable. Another direction is the exploration of its potential applications in the field of materials science, such as the synthesis of new fluorescent dyes and polymers. Additionally, further studies are needed to better understand the mechanism of action and potential biological effects of this compound.
Propriétés
IUPAC Name |
5-chloro-3-(chloromethyl)-2-methoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c1-11-7-5(3-8)2-6(9)4-10-7/h2,4H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIXVOHMCCYFNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Cl)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



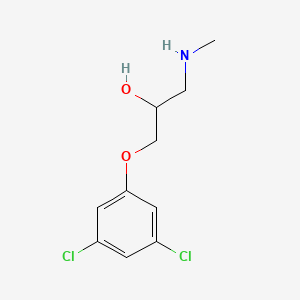
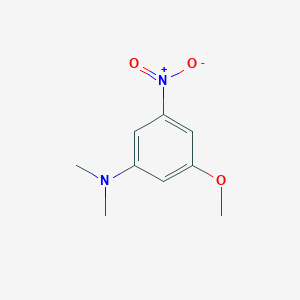
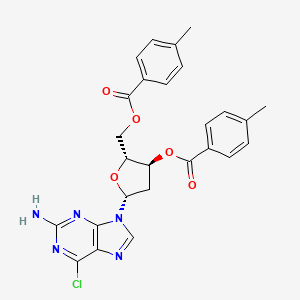

![1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic Acid](/img/structure/B3262043.png)
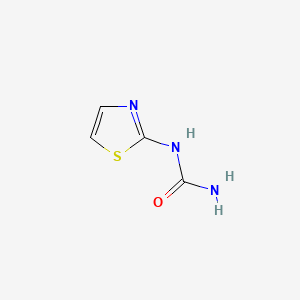
![2-[(4-Chloro-benzyl)-methyl-amino]-ethanol](/img/structure/B3262046.png)


